molecular formula C6H8N2O B14695988 2-Propenamide, N-(2-cyanoethyl)- CAS No. 24801-79-4

2-Propenamide, N-(2-cyanoethyl)-

Cat. No.: B14695988
CAS No.: 24801-79-4
M. Wt: 124.14 g/mol
InChI Key: FTJXXXSSRCHQKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(2-cyanoethyl)- typically involves the reaction of acrylamide with 2-cyanoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the 2-cyanoethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Propenamide, N-(2-cyanoethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(2-cyanoethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-Propenamide, N-(2-cyanoethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.

Mechanism of Action

The mechanism by which 2-Propenamide, N-(2-cyanoethyl)- exerts its effects involves its ability to undergo polymerization and form cross-linked networks. The cyanoethyl group can participate in various chemical reactions, leading to the formation of stable and functionalized polymers. These polymers can interact with biological molecules, enhancing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    Acrylamide: The parent compound, used extensively in polymer chemistry.

    Methacrylamide: Similar structure but with a methyl group, leading to different polymerization properties.

    N-(2-Hydroxyethyl)acrylamide: Contains a hydroxyethyl group, used in hydrophilic polymer synthesis.

Uniqueness

2-Propenamide, N-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

24801-79-4

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

N-(2-cyanoethyl)prop-2-enamide

InChI

InChI=1S/C6H8N2O/c1-2-6(9)8-5-3-4-7/h2H,1,3,5H2,(H,8,9)

InChI Key

FTJXXXSSRCHQKC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCC#N

Origin of Product

United States

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